Rubidium tantalum oxide is a perovskite oxide compound with the chemical formula RbTaO3. It has gained significant attention in materials science due to its unique structural, electronic, and optical properties. The compound can exist in various structural phases, including tetragonal, orthorhombic, and cubic forms, with the cubic phase being the most thermodynamically stable at ambient conditions. Rubidium tantalum oxide is characterized by its high dielectric constant and ferroelectric properties, making it suitable for numerous applications in electronics and optoelectronics.
Rubidium tantalum oxide is classified under metal oxides and specifically belongs to the family of perovskite materials. Its molecular formula is represented as RbTaO3, and it has a molecular weight of approximately 314.414 g/mol. The compound is indexed under the Chemical Abstracts Service number 12333-74-3, which facilitates its identification in chemical databases.
Rubidium tantalum oxide can be synthesized through several methods, including:
In solid-state synthesis, the reaction conditions such as temperature, time, and atmosphere (inert or oxidizing) are critical for achieving high purity and yield. Variations in these parameters can lead to different structural phases of rubidium tantalum oxide.
Rubidium tantalum oxide crystallizes in a cubic perovskite structure with a space group of Pm-3m (221). The three-dimensional arrangement consists of rubidium cations located at the corners of the cube, tantalum cations at the body center, and oxygen anions occupying the face centers.
Rubidium tantalum oxide undergoes several types of chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds while reduction could produce lower oxidation state products.
The mechanism of action for rubidium tantalum oxide primarily relates to its electronic structure and ferroelectric properties. Under applied electric fields or stress, the alignment of dipoles within the material changes, leading to polarization effects that are crucial for its applications in capacitors and sensors.
Density functional theory studies reveal insights into the band structure and electronic properties under varying stress levels . These analyses indicate that rubidium tantalum oxide exhibits significant changes in its electronic behavior when subjected to external stimuli.
Rubidium tantalum oxide is utilized in various scientific fields due to its remarkable properties:
Rubidium tantalum oxide (RbTaO₃) was first identified by Soviet chemists Smolenskii and Kozhevnikova in the mid-20th century. Initial studies reported a tetragonal phase with lattice parameters a = 3.92 Å and c = 4.51 Å, exhibiting a phase transition near 520 K. However, subsequent investigations revealed that the compound typically adopts a monoclinic structure (space group C2/m) under ambient pressure conditions. The synthesis of the perovskite phase proved challenging and required high-pressure techniques (65–90 kbar), as noted by Kafalas in the 1990s [2]. Early structural analyses were limited by computational and experimental tools of the era. The compound’s refractory nature—attributed to tantalum’s high melting point (3,017°C) and chemical inertness—further complicated characterization [6]. Tantalum itself, discovered by Anders Gustaf Ekeberg in 1802, derives its name from the mythological Tantalus, reflecting its "tantalizing" resistance to dissolution by acids. This property extends to RbTaO₃, which exhibits exceptional stability in aggressive environments [6] [9].
RbTaO₃ belongs to the ABO₃ perovskite family, where rubidium occupies the A-site (coordination number 12), and tantalum resides at the B-site (octahedral coordination). Its ideal cubic phase (space group Pm-3m) features TaO₆ octahedra connected at vertices, forming a three-dimensional network. The lattice parameter ranges between 4.01–4.04 Å, consistent with density functional theory (DFT) predictions and high-pressure syntheses [1] [4].
Table 1: Structural Parameters of RbTaO₃
Phase | Space Group | Lattice Parameters (Å) | Stability Conditions |
---|---|---|---|
Cubic | Pm-3m | a = 4.04108(3) | >270 K, 4 GPa |
Tetragonal | P4mm | a = 4.038, c = 4.049 | 80–270 K |
Orthorhombic | Amm2 | a = 5.692, b = 5.687, c = 4.041 | <80 K |
Phase transitions occur reversibly: cubic-to-tetragonal at 270 K and tetragonal-to-orthorhombic at 80 K. These transformations arise from cooperative distortions of TaO₆ octahedra, analogous to BaTiO₃ and KNbO₃, but distinct from quantum paraelectric KTaO₃ [4]. Surface studies reveal significant relaxations in (001)-oriented slabs. For RbO-terminated surfaces, oxygen atoms shift inward by 0.23 Å, while TaO₂-terminated surfaces exhibit minimal relaxation (±0.03 Å). This anisotropy influences electronic behavior at interfaces [1] .
A notable property is its exfoliation into colloidal unilamellar layers of TaO₃. These nanosheets, approximately 1.0 nm thick, feature open-channel structures beneficial for ion transport or catalytic applications .
RbTaO₃’s versatility stems from its tunable electronic structure. DFT calculations reveal a direct bandgap of 1.57–2.20 eV (dependent on pressure and phase), positioning it in the visible-light spectrum. Optical properties include a high absorption coefficient (>10⁵ cm⁻¹) and low energy loss function, ideal for photovoltaic devices [1] [2].
Table 2: Key Optoelectronic and Mechanical Properties
Property | Value | Method | Application Relevance |
---|---|---|---|
Bandgap | 1.57 eV (0 GPa) → 2.20 eV (surface) | DFT-GGA/PBEsol | Solar absorbers |
Absorption coefficient | >10⁵ cm⁻¹ (UV-Vis) | DFT-mBJ | Photodetectors |
Dielectric constant (εᵣ) | ~2,000 (at 270 K) | Experimental | Capacitors, sensors |
Young’s modulus | 186 GPa | DFT | Mechanical coatings |
In spintronics, RbTaO₃ exhibits half-metallic ferromagnetism under strain, where one spin channel remains metallic while the other shows semiconducting behavior. This yields 100% spin polarization at the Fermi level, crucial for spin injectors. Surface terminations significantly modulate this property: RbO-terminated (001) surfaces retain half-metallicity, whereas TaO₂-terminated surfaces exhibit metallic character [1] [5].
Dielectric studies highlight colossal permittivity near phase transitions. At 270 K, the cubic-to-tetragonal shift induces a peak permittivity of ~2,000, rivaling BaTiO₃. This response, coupled with low dielectric loss, suggests utility in high-density capacitors or memory devices [4]. Mechanical robustness—evidenced by a bulk modulus of 200 GPa and Vickers hardness of 870–1,200 MPa—enables deployment in high-stress environments like aerospace or cutting tools [2] [6].
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